Product packaging for 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine(Cat. No.:)

2-[(1-Benzofuran-2-yl)methyl]pyrrolidine

Cat. No.: B13565746
M. Wt: 201.26 g/mol
InChI Key: PTLKBOHWKLVUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Benzofuran-2-yl)methyl]pyrrolidine (CAS 1368302-48-0) is a nitrogen-containing heterocyclic compound that serves as a valuable chemical building block in medicinal chemistry and drug discovery research. It features a benzofuran moiety linked to a pyrrolidine ring, a structural motif of high interest in the development of biologically active molecules . Compounds containing both benzofuran and pyrrolidine skeletons are frequently investigated for their potential pharmacological properties. Research into similar structural classes has demonstrated significant antitumor activities, with some derivatives showing potent inhibitory effects on the proliferation of human and mouse cancer cell lines . Furthermore, the dihydrobenzofuran scaffold is recognized in the design of novel ligands for G protein-coupled receptors, such as histamine H3 and H4 receptors, which are targets for inflammatory and neurological conditions . The presence of the pyrrolidine nitrogen heterocycle makes this compound a versatile intermediate for further synthetic elaboration. It is commonly used in the synthesis of more complex, potentially bioactive molecules, including spiro-pyrrolidine compounds developed via cycloaddition reactions . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B13565746 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(1-benzofuran-2-ylmethyl)pyrrolidine

InChI

InChI=1S/C13H15NO/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11/h1-2,4,6,8,11,14H,3,5,7,9H2

InChI Key

PTLKBOHWKLVUMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC3=CC=CC=C3O2

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 2 1 Benzofuran 2 Yl Methyl Pyrrolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, the precise connectivity of atoms within the 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine molecule can be established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzofuran (B130515) and pyrrolidine (B122466) rings, as well as the connecting methylene (B1212753) bridge. The aromatic protons of the benzofuran moiety typically appear in the downfield region (δ 7.0–7.6 ppm). The single proton on the furan (B31954) portion of the benzofuran ring is anticipated to resonate as a singlet around δ 6.7 ppm.

The protons associated with the pyrrolidine ring and the methylene linker are expected in the upfield, aliphatic region of the spectrum. The methylene bridge protons (CH₂) would likely appear as a multiplet, influenced by the adjacent chiral center of the pyrrolidine ring. The protons on the pyrrolidine ring itself would produce a series of complex multiplets between approximately δ 1.5 and δ 3.5 ppm. The proton at the C2 position of the pyrrolidine ring, being adjacent to the nitrogen atom and the methylene bridge, would be expected further downfield within this range.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures.

ProtonsPredicted Chemical Shift (δ ppm)Predicted Multiplicity
Benzofuran H-4, H-5, H-6, H-77.0 - 7.6Multiplet (m)
Benzofuran H-3~6.7Singlet (s)
Pyrrolidine H-23.0 - 3.5Multiplet (m)
Methylene Bridge (-CH₂-)2.8 - 3.2Multiplet (m)
Pyrrolidine H-52.9 - 3.3Multiplet (m)
Pyrrolidine H-3, H-41.5 - 2.2Multiplet (m)
Pyrrolidine N-H1.5 - 2.5Broad Singlet (br s)

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The benzofuran portion is characterized by several signals in the aromatic region (δ 110–160 ppm), with the carbons C-7a and C-2 appearing most downfield due to their bonding to oxygen and their position in the heterocyclic ring, respectively. rsc.org The aliphatic carbons of the pyrrolidine ring and the methylene bridge would resonate in the upfield region (δ 25–65 ppm). The carbon atom at the C2 position of the pyrrolidine ring is expected to be the most downfield of the aliphatic carbons due to its proximity to the nitrogen atom. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures.

Carbon AtomPredicted Chemical Shift (δ ppm)
Benzofuran C-2~155
Benzofuran C-7a~154
Benzofuran C-3a~128
Benzofuran C-4, C-5, C-6, C-7110 - 125
Benzofuran C-3~105
Pyrrolidine C-2~60
Pyrrolidine C-5~47
Methylene Bridge (-CH₂-)~38
Pyrrolidine C-3~30
Pyrrolidine C-4~25

To confirm the assignments from one-dimensional NMR and establish the complete molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be crucial for establishing the connectivity within the pyrrolidine ring by showing correlations between adjacent protons (e.g., H-2 with H-3, H-3 with H-4, H-4 with H-5). It would also confirm the coupling between the C2 proton of the pyrrolidine and the protons of the methylene bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include:

A correlation from the methylene bridge protons to the C-2 and C-3 carbons of the benzofuran ring.

A correlation from the methylene bridge protons to the C-2 carbon of the pyrrolidine ring.

Correlations from the H-3 proton of the benzofuran ring to carbons C-2, C-3a, and C-4.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry is used to determine the exact mass of the parent molecule with high precision. For this compound, the molecular formula is C₁₃H₁₅NO. HRMS analysis would be expected to detect the protonated molecular ion, [M+H]⁺, and measure its mass-to-charge ratio (m/z). The experimentally measured exact mass would be compared to the calculated theoretical mass to confirm the elemental composition, providing strong evidence for the molecular formula.

Molecular Formula: C₁₃H₁₅NO

Calculated Exact Mass of [M+H]⁺: 202.1226

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion (m/z 202.1), would be used to study its fragmentation pathways. The fragmentation is expected to occur at the weakest bonds and lead to the formation of stable fragment ions.

Key fragmentation pathways for related benzofuran and pyrrolidine structures often involve cleavage at the benzylic position and within the pyrrolidine ring. researchgate.netnih.govwvu.eduresearchgate.net The primary fragmentation is anticipated to be the cleavage of the bond between the methylene bridge and the pyrrolidine ring, leading to two characteristic ions.

Table 3: Predicted ESI-MS/MS Fragment Ions for this compound ([M+H]⁺) Predicted data based on established fragmentation patterns of related structures.

Predicted m/zProposed Fragment Structure/Loss
202.1[M+H]⁺ (Parent Ion)
131.1[C₉H₇O]⁺ (Benzofuran-2-ylmethyl cation, from cleavage of the CH₂-pyrrolidine bond)
70.1[C₄H₈N]⁺ (Pyrrolidinium immonium ion, from cleavage of the CH₂-pyrrolidine bond)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent benzofuran and pyrrolidine moieties.

The benzofuran ring system gives rise to several distinct peaks. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear as a set of bands between 1600 and 1450 cm⁻¹. A key feature of the benzofuran structure is the C-O-C stretching of the furan ring, which is expected to produce a strong absorption band in the 1180-1020 cm⁻¹ region. acs.org Studies on substituted benzofuran derivatives have shown that the presence or absence of furan hydrogens can influence the bands in this region. acs.orgacs.org

The pyrrolidine ring, a saturated heterocycle, also has characteristic IR absorptions. The N-H stretching vibration of the secondary amine in the pyrrolidine ring typically appears as a moderate to weak band in the 3400-3300 cm⁻¹ range. dtic.mil The aliphatic C-H stretching vibrations of the pyrrolidine and the methylene bridge are expected in the 2970-2880 cm⁻¹ region. dtic.mil Furthermore, C-N stretching vibrations can be observed in the 1250-1020 cm⁻¹ range, potentially overlapping with the C-O-C stretching of the benzofuran ring.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Pyrrolidine)3400-3300Medium-Weak
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch2970-2880Medium-Strong
Aromatic C=C Stretch1600-1450Medium-Weak
C-O-C Stretch (Benzofuran)1180-1020Strong
C-N Stretch (Pyrrolidine)1250-1020Medium

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds. For this compound derivatives, a combination of high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography-mass spectrometry (GC-MS) provides a comprehensive analytical toolkit.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For the purity assessment of this compound, a reverse-phase HPLC method would be most suitable. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with a small percentage of formic or phosphoric acid). sielc.comfda.gov Detection is commonly achieved using a UV detector, set at a wavelength where the benzofuran chromophore exhibits strong absorbance. An HPLC-MS method could also be developed for more sensitive detection and mass confirmation of the parent compound and any impurities. nih.gov

A representative HPLC method for a related pyrrolidine derivative is outlined in the table below.

ParameterCondition
ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

UPLC represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com These advantages are achieved through the use of columns packed with smaller particles (<2 µm), which necessitates instrumentation capable of handling higher backpressures. For the analysis of this compound and its derivatives, a UPLC method would provide rapid and efficient purity checks, which is particularly beneficial for high-throughput screening or reaction monitoring. nih.gov The principles of separation are similar to HPLC, typically employing a reverse-phase column and a gradient elution of an organic solvent and water.

The key advantages of UPLC over HPLC for this analysis would be:

Increased Speed: Analysis times can be reduced from several minutes to under a minute.

Enhanced Resolution: Sharper peaks allow for better separation of closely eluting impurities.

Improved Sensitivity: The narrower peaks lead to a higher signal-to-noise ratio.

While this compound itself may have limited volatility, GC-MS can be a valuable tool for the analysis of more volatile derivatives or potential impurities. Derivatization, for instance by acylation of the secondary amine, could be employed to increase volatility and thermal stability. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the compound based on its fragmentation pattern. nih.gov Analysis of related benzofuran compounds by GC-MS has been reported, indicating the feasibility of this technique for the broader class of compounds. researchgate.net

Expected fragmentation in the mass spectrum of this compound would likely involve cleavage at the benzylic position, leading to the formation of a stable benzofuranylmethyl cation.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for the specific title compound is not publicly available, analysis of related benzofuran and pyrrolidine structures provides insight into the expected molecular geometry. mdpi.comresearchgate.netvensel.org The benzofuran ring is expected to be largely planar. researchgate.netvensel.org The pyrrolidine ring can adopt various puckered conformations, and the specific conformation in the crystal lattice will be influenced by intermolecular interactions such as hydrogen bonding involving the pyrrolidine N-H group. The crystal packing would likely be stabilized by a network of intermolecular forces, including hydrogen bonds and π-π stacking interactions between the benzofuran rings of adjacent molecules. mdpi.com

A hypothetical set of crystallographic data, based on similar small molecules, is presented in the interactive table below.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pna2₁
a (Å)7-10
b (Å)10-20
c (Å)12-15
β (°)90-100
V (ų)1500-2000
Z4

Structure Activity Relationship Sar Studies of 2 1 Benzofuran 2 Yl Methyl Pyrrolidine Scaffolds

Elucidating Key Pharmacophores for Biological Activity

The biological activity of 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine derivatives is intrinsically linked to the spatial arrangement of key pharmacophoric features. At its core, the scaffold presents a hydrogen bond acceptor (the oxygen atom of the benzofuran (B130515) ring) and a basic nitrogen atom in the pyrrolidine (B122466) ring, which is often protonated at physiological pH and can act as a hydrogen bond donor. The benzofuran ring itself can engage in various interactions, including hydrophobic and π-π stacking with aromatic residues in a binding pocket.

For instance, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), the N-methyl-2-pyrrolidinyl moiety has been identified as a critical pharmacophore for achieving high affinity, particularly for the α4β2 subtype. The basic nitrogen of the pyrrolidine ring is a key interaction point, while the benzofuran serves as a larger aromatic domain that can be modified to fine-tune receptor selectivity and functional activity.

Impact of Substituent Effects on Ligand-Target Interactions

The potency and selectivity of this compound derivatives can be significantly modulated by the introduction of various substituents on both the benzofuran and pyrrolidine rings. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its binding affinity and efficacy.

Electronic and Steric Contributions of Benzofuran Substituents

The electronic nature and position of substituents on the benzofuran ring play a pivotal role in modulating biological activity. Studies on benzofuran spiro-2-pyrrolidine derivatives with antitumor activity have shown that the introduction of electron-donating groups on the benzofuran moiety can be beneficial for inhibitory activity against cancer cells. mdpi.com Conversely, the introduction of electron-withdrawing groups such as chloro and bromo substituents did not significantly enhance activity. mdpi.com

In the context of α4β2 nAChR ligands, hydroxylation at specific positions of the benzofuran ring has been shown to significantly increase affinity and selectivity. For example, hydroxylation at the C(6) position of 2-(N-methyl-2-pyrrolidinyl)benzofuran enhances both α4β2 affinity and selectivity over the α3β4 subtype. This suggests that the hydroxyl group may be involved in a key hydrogen bonding interaction within the receptor's binding site.

Influence of Pyrrolidine N-Substitution and Ring Conformation

The substituent on the pyrrolidine nitrogen is a critical determinant of biological activity. In many cases, a small alkyl group, such as a methyl group, is optimal for potency. For α4β2 nAChR ligands, the N-methyl group on the pyrrolidine ring is a common feature in active compounds.

The conformation of the pyrrolidine ring, which can exist in various envelope and twisted forms, can also influence ligand-target interactions. The stereochemistry at the C(2) position of the pyrrolidine ring, which is a chiral center, dictates the spatial orientation of the benzofuranmethyl group and, consequently, how the molecule fits into the binding site.

Stereochemical Influence on Biological Efficacy and Selectivity

The this compound scaffold contains at least one chiral center at the 2-position of the pyrrolidine ring. The absolute configuration at this center can have a profound impact on biological activity, with one enantiomer often exhibiting significantly higher potency and/or selectivity than the other. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is required for optimal binding.

While specific enantiomeric studies on the exact this compound scaffold are not extensively reported in the reviewed literature, the synthesis of related benzofuran spiro-pyrrolidine derivatives often results in high diastereomeric ratios, indicating that the stereochemistry is a critical aspect of their synthesis and, by extension, their biological activity. mdpi.com The mechanism of the cycloaddition reaction used in their synthesis has a profound impact on the resulting stereochemistry. mdpi.com

Pharmacological Characterization of 2 1 Benzofuran 2 Yl Methyl Pyrrolidine Derivatives Pre Clinical Investigations

Investigation of Enzyme Inhibition Potency

The benzofuran (B130515) and pyrrolidine (B122466) moieties are present in various molecules that have been investigated for their ability to inhibit a wide array of enzymes.

Derivatives featuring the benzofuran and pyrrolidine structures have been designed and evaluated as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative conditions like Parkinson's disease. nih.gov A series of novel ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives were synthesized and assessed for their MAO-B inhibitory potential. nih.gov Structure-activity relationship (SAR) studies indicated that the formation of a benzofuran ring from a benzyl (B1604629) ether structure was a key modification. nih.gov This led to the identification of a highly potent inhibitor, (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide (C14), which demonstrated significant MAO-B inhibition. nih.gov This compound was found to be a promising drug candidate for Parkinson's disease treatment in pre-clinical models. nih.gov

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Reference
(2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamideMAO-B0.037 µM nih.gov

Protein Tyrosine Phosphatase 1B (PTP-1B) is recognized as a negative regulator in insulin (B600854) signaling pathways, making it a therapeutic target for Type 2 diabetes. nih.govbohrium.com Research has been conducted on arylbenzofurans, which share the core benzofuran structure, for their PTP-1B inhibitory activity. nih.govnih.gov Studies on 2-arylbenzofuran derivatives isolated from Morus alba root bark showed that certain compounds exhibited strong inhibitory effects on PTP-1B. nih.gov Specifically, two farnesylated 2-arylbenzofurans, morusalfuran B and morusalfuran C, were identified as potent inhibitors, with their activity suggesting that the farnesyl group positively influenced PTP-1B inhibition. nih.gov Kinetic studies revealed these compounds act as mixed-type PTP-1B inhibitors. nih.gov

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Morusalfuran BPTP-1B8.92 µM nih.gov
Morusalfuran CPTP-1B7.26 µM nih.gov

Inhibiting carbohydrate-degrading enzymes such as α-glucosidase is a key strategy in managing Type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov Both the pyrrolidine and benzofuran scaffolds are foundational structures in the development of α-glucosidase inhibitors. nih.govnih.gov A series of hydroxylated 2-phenylbenzofuran (B156813) compounds were investigated for their inhibitory activity against α-glucosidase. nih.gov One derivative, designated as compound 16 in the study, showed particularly potent mixed-type inhibition, proving to be 167 times more active than the reference drug, acarbose. nih.gov The potential of pyrrolidine derivatives as α-glucosidase inhibitors has also been well-documented, as these molecules can effectively delay carbohydrate digestion and absorption. nih.gov

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of most therapeutic drugs. pensoft.netnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov Studies have been conducted on 1-(benzofuran-2-ylmethyl)imidazoles, which are structurally related to the target compound, for their inhibition of key steroidogenic CYP450 enzymes. nih.gov These compounds were evaluated for their inhibitory activity against placental microsomal aromatase (P450Arom) and 17α-hydroxylase:17,20-lyase (P450 17). nih.gov The derivatives were found to be 3- to 7-fold more potent than the reference compound aminoglutethimide (B1683760) and showed a degree of selectivity for P450 17 over P450Arom. nih.gov

Compound SeriesTarget EnzymeSelectivity Ratio (IC₅₀ P450Arom / IC₅₀ P450 17)Reference
1-(benzofuran-2-ylmethyl)imidazolesAromatase (P450Arom) & 17α-Hydroxylase (P450 17)17.0 (Compound 2) nih.gov
10.3 (Compound 3) nih.gov
34.6 (Compound 4) nih.gov
42.0 (Compound 5) nih.gov

Ubiquitin Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that has been implicated in a range of cancer types by regulating proteins involved in cell cycle control and DNA damage repair. nih.gov While direct studies on the inhibition of USP7 by 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine derivatives are not extensively documented in the reviewed literature, research into other heterocyclic structures provides insight. For instance, structure-activity relationship studies of a piperidine-based USP7 inhibitor revealed that contracting the six-membered piperidine (B6355638) ring to a five-membered pyrrolidine ring resulted in a loss of inhibitory activity. nih.gov This highlights the specific structural requirements for potent USP7 inhibition, suggesting that while the pyrrolidine moiety is a common feature in bioactive compounds, its specific orientation and substitution are critical for interaction with the USP7 active site. nih.gov

Receptor Ligand Binding and Functional Assays

The this compound scaffold has been explored for its ability to bind to various receptors, particularly those in the central nervous system.

A series of racemic benzofurans featuring an N-methyl-2-pyrrolidinyl group at either the C(2) or C(3) position have been synthesized and evaluated for their binding affinity at α4β2 and α3β4 nicotinic acetylcholine (B1216132) receptors (nAChRs). unimi.it Research has shown that hydroxylation on the benzene (B151609) ring of the benzofuran structure can lead to high affinity and selectivity for the α4β2 nAChR subtype. unimi.it For example, the compound 2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuran was selected for further functional characterization, demonstrating that substitutions on the benzene ring influence not only subtype selectivity but also selectivity between different stoichiometries of the α4β2 receptor. unimi.it

Furthermore, other benzofuran derivatives have been identified as potent and selective agonists for the sphingosine-1-phosphate receptor subtype 1 (S1P1). nih.gov One such compound, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid, demonstrated high potency as an S1P1 agonist with over 1000-fold selectivity against the S1P3 subtype in preclinical studies. nih.gov

Compound ClassReceptor TargetKey FindingsReference
2-(N-methyl-2-pyrrolidinyl)benzofuransα4β2 and α3β4 nAChRsDemonstrated high affinity and selectivity for α4β2 nAChR, influenced by substitution patterns on the benzofuran ring. unimi.it
Benzofuran-based azetidine (B1206935) carboxylic acidsS1P1 ReceptorIdentified as potent and highly selective S1P1 agonists (>1000x over S1P3). nih.gov

Histamine (B1213489) H3 Receptor Antagonism and Inverse Agonism

Derivatives of 2-aminoethylbenzofuran, which share a core structure with this compound, have been identified as potent antagonists of the histamine H3 (H3) receptor. acs.org The H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. researchgate.net Antagonism of this receptor is a therapeutic strategy for cognitive and attention disorders. acs.orgnih.gov

One of the most well-characterized compounds in this class is ABT-239, also known as 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile. This non-imidazole derivative demonstrates high affinity and selectivity for the H3 receptor. nih.gov In vitro studies have shown its potent binding to both rat and human H3 receptors. acs.orgnih.gov The antagonism at the H3 receptor by these compounds has been linked to enhanced cognitive function in various preclinical models. acs.orgnih.gov

Table 1: In Vitro Affinity of Benzofuran Pyrrolidine Derivatives for Histamine H3 Receptors

CompoundReceptor TargetAffinity (pKi)SpeciesReference
ABT-239Histamine H3 Receptor8.9Rat nih.gov
ABT-239Histamine H3 Receptor9.5Human nih.gov

Histamine H4 Receptor Ligand Profiling

The histamine H4 receptor (H4R) is primarily expressed on cells of hematopoietic origin and plays a significant role in inflammatory responses. nih.gov Consequently, H4R has become an attractive target for the development of anti-inflammatory drugs. nih.govnih.gov Some benzofuran derivatives have been synthesized and evaluated as ligands for both H3 and H4 receptors, indicating the potential for dual-acting compounds. researchgate.net

A specific derivative, 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007), has been identified as an H4R antagonist. nih.gov Preclinical evaluation of this compound demonstrated its ability to bind to the H4R, suggesting a potential mechanism for modulating inflammatory processes. nih.gov

Table 2: In Vitro Affinity of a Benzofuran Derivative for the Histamine H4 Receptor

CompoundReceptor TargetAffinity (pKi)Reference
LINS01007Histamine H4 Receptor6.2 nih.gov

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor predominantly found in the central nervous system that regulates energy homeostasis and feeding behavior. nih.govnih.gov As such, MCHR1 antagonists are being investigated as potential treatments for obesity. researchgate.net Research has led to the discovery of novel pyrrolidine derivatives that act as MCHR1 antagonists. ebi.ac.uk Structural and functional analyses have provided insights into the mechanisms governing receptor activation and antagonism, which is crucial for the rational design of new therapeutic agents. nih.gov The development of MCHR1 antagonists has focused on optimizing potency while mitigating off-target effects. ebi.ac.ukmdpi.com

ST2 (IL-33 Receptor) Inhibition

The ST2 receptor, a member of the interleukin-1 receptor family, is the receptor for IL-33. nih.govresearchgate.net The IL-33/ST2 signaling pathway is implicated in the modulation of immune responses, particularly in type 2 immunity associated with conditions like asthma and allergic inflammation. nih.govresearchgate.netnih.gov Inhibition of this pathway is a therapeutic target. One study has noted that 1-(furan-2-methyl)pyrrolidine can act as an ST2 inhibitor, suggesting that the pyrrolidine scaffold may be a viable starting point for the development of ST2 inhibitors. nih.gov However, specific research focusing on this compound derivatives as ST2 inhibitors is not extensively documented in the available literature.

In Vitro Efficacy Studies in Cellular Models

The therapeutic potential of this compound and related compounds has been further explored in various cell-based assays to determine their efficacy in disease-relevant models.

Antiseizure Activity in Neuronal Cell Lines

Hybrid molecules based on a pyrrolidine-2,5-dione scaffold have been developed and evaluated for their anticonvulsant properties. mdpi.comnih.gov These compounds often merge structural elements from clinically used antiepileptic drugs. nih.gov While these derivatives are structurally distinct from this compound, they demonstrate that the pyrrolidine core is a key feature in compounds with antiseizure activity. semanticscholar.orgnih.gov In vitro studies have suggested that the mechanism of action for some of these compounds involves the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Preclinical screening in animal models, which are informed by initial in vitro characterization, has identified lead compounds with broad-spectrum antiseizure activity. mdpi.comnih.gov

Anti-inflammatory Pathways in Immune Cell Models

The anti-inflammatory properties of benzofuran derivatives have been investigated in various immune cell models. nih.govnih.gov Studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have shown that certain benzofuran derivatives can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.govmdpi.com

For instance, a piperazine/benzofuran hybrid compound, designated 5d, demonstrated a potent inhibitory effect on NO generation. nih.govnih.gov Further investigation into its mechanism revealed that this compound significantly inhibits the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, which are critical for the inflammatory response. nih.govnih.gov This inhibition leads to the downregulation of pro-inflammatory factors such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov

Table 3: In Vitro Anti-inflammatory Activity of Benzofuran Derivatives in RAW 264.7 Cells

Compound Class/NameAssayActivity (IC50)Reference
Piperazine/benzofuran hybrid (5d)NO Production Inhibition52.23 ± 0.97 µM nih.govnih.gov
Benzofuran Derivative (Compound 1)NO Production Inhibition17.31 µM mdpi.com
Benzofuran Derivative (Compound 3)NO Production Inhibition16.5 µM mdpi.com

Antimicrobial Spectrum against Bacterial and Fungal Strains

Derivatives of the this compound scaffold have been evaluated for their efficacy against various bacterial and fungal pathogens. Research indicates that certain structural modifications to the benzofuran and pyrrolidine rings can lead to significant antimicrobial potency.

One study reported that a series of benzofuran derivatives demonstrated greater antifungal activity than antibacterial effects. rsc.org For instance, a specific derivative, compound 30b , showed high potency against all tested fungal strains, with a Minimum Inhibitory Concentration (MIC) of 75 µg/mL against Candida albicans, matching the efficacy of the reference drug, griseofulvin. rsc.org This compound was also effective against Aspergillus fumigatus, Geotrichum candidum, and Syncephalastrum racemosum. In terms of antibacterial action, the same compound exhibited activity against Staphylococcus aureus with an MIC of 75 µg/mL. rsc.org

Another related compound, 3-(1-Benzofuran-2-yl)-2-(pyrrolidin-1-ylmethyl) rsc.orgacs.orgthiazolo[3,2-a]benzimidazole (5a) , has also been synthesized and characterized, suggesting the exploration of more complex heterocyclic systems built upon the core structure for antimicrobial properties. nih.gov Further research into halogenated derivatives of benzofurancarboxylic acids has also shown promising antifungal activity, indicating that the addition of halogen atoms can drastically increase efficacy. nih.gov The structural components of benzofuran derivatives appear to be crucial for their antifungal action, which may involve mechanisms related to changes in cytoplasmic calcium concentration. nih.gov

Table 1: In Vitro Antimicrobial and Antifungal Activity
CompoundMicroorganismActivity (MIC in µg/mL)Reference DrugReference Drug Activity (MIC in µg/mL)
Compound 30bCandida albicans75Griseofulvin75
Staphylococcus aureus75Amoxicillin50

Antitumor Cell Growth Inhibition in Carcinoma Cell Lines

The antitumor potential of benzofuran spiro-pyrrolidine derivatives has been a significant area of investigation. These compounds have been assessed for their ability to inhibit the growth of various human carcinoma cell lines.

In one study, a series of novel benzofuran spiro-2-pyrrolidine derivatives were synthesized and evaluated for their inhibitory effects on the cell viability of the human cervical cancer cell line (HeLa) and the mouse colon carcinoma cell line (CT26). mdpi.com Several of these compounds demonstrated potent antiproliferative activities, with some exceeding the efficacy of the standard chemotherapeutic agent, cisplatin (B142131). mdpi.com

Specifically, compounds 4b (IC₅₀ = 15.14 ± 1.33 µM) and 4c (IC₅₀ = 10.26 ± 0.87 µM) showed higher antiproliferative activity against HeLa cells than cisplatin (IC₅₀ = 15.91 ± 1.09 µM). mdpi.com Furthermore, compounds 4e (IC₅₀ = 8.31 ± 0.64 µM) and 4s (IC₅₀ = 5.28 ± 0.72 µM) exhibited superior inhibitory activity against CT26 cells compared to cisplatin (IC₅₀ = 10.27 ± 0.71 µM). mdpi.com A preliminary structure-activity relationship analysis suggested that the presence of electron-donating substituents on the molecular structure was beneficial for anticancer activity. mdpi.com Other studies have also confirmed the promising inhibitory potency of various benzofuran derivatives against a panel of human cancer cell lines, including those of the liver, breast, and prostate. nih.govekb.eg

Table 2: Antitumor Activity of Benzofuran Spiro-Pyrrolidine Derivatives
CompoundCell LineIC₅₀ (µM)Reference Drug (Cisplatin) IC₅₀ (µM)
4bHeLa (Human Cervical Cancer)15.14 ± 1.3315.91 ± 1.09
4c10.26 ± 0.87
4eCT26 (Mouse Colon Carcinoma)8.31 ± 0.6410.27 ± 0.71
4s5.28 ± 0.72

In Vivo Efficacy Studies in Animal Models (Mechanistic/SAR Focused)

Anticonvulsant Activity in Rodent Seizure Models (e.g., MES, 6-Hz, scPTZ)

The anticonvulsant properties of compounds containing the pyrrolidine ring have been explored in various rodent seizure models. These models, including the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6-Hertz (6-Hz) tests, are standard preclinical screens for identifying potential antiepileptic drugs. ijnrph.comnih.gov

Research on novel pyrrolidin-2-one and pyrrolidine-2,5-dione derivatives has demonstrated significant anticonvulsant activity. nih.govnih.gov For example, studies have identified pyrrolidin-2-one derivatives that significantly reduce the incidence of seizures in the MES test, which is a model for generalized tonic-clonic seizures. nih.gov Other related compounds have shown efficacy in the scPTZ model, which is used to identify agents that may be effective against absence seizures. nih.gov Hybrid compounds based on the pyrrolidine-2,5-dione scaffold have shown a broad spectrum of protection in the MES, scPTZ, and 6-Hz seizure models. nih.gov The 6-Hz model is considered a test for identifying drugs effective against therapy-resistant partial seizures. semanticscholar.org The mechanism of action for these derivatives may be linked to their affinity for serotonergic or α1-adrenergic receptors, or potential GABA-ergic activity. nih.gov

Antinociceptive Effects in Rodent Pain Models (e.g., Formalin Test)

The potential of pyrrolidine derivatives as pain-relieving agents has been investigated in rodent models of tonic and neuropathic pain. The formalin test is a widely used model that assesses antinociceptive effects in two distinct phases: an initial neurogenic phase followed by a later inflammatory phase. nih.gov

Studies on certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives with confirmed anticonvulsant activity also revealed significant antinociceptive effects in the formalin test. nih.govnih.gov Some of these compounds demonstrated a prominent reduction in the pain response during both phases of the test. nih.gov For instance, one compound significantly decreased the duration of the licking response by up to 80% in the neurogenic phase. nih.gov This suggests that these derivatives can modulate both the acute nociceptive signals and the subsequent inflammatory pain. Several hybrid compounds derived from the pyrrolidine-2,5-dione scaffold were also found to be active in the formalin model of persistent pain. nih.gov The mechanism for this antinociceptive action is thought to involve an influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Assessment of Cognitive Enhancement in Rodent Behavioral Paradigms

Certain derivatives of this compound have shown potent cognitive-enhancing properties in various rodent behavioral models. These studies highlight the potential of these compounds for treating cognitive dysfunction.

A notable example is 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239) , a potent and selective H₃ receptor antagonist. acs.orgresearchgate.net This compound demonstrated full efficacy in two different behavioral models in rats. It was effective in a five-trial inhibitory avoidance acquisition model in rat pups and in a social recognition memory model in adult rats. acs.orgresearchgate.net Importantly, these cognitive-enhancing effects were observed at doses that did not stimulate locomotor activity, indicating a favorable selectivity profile. acs.org Another derivative, (2R)-1-(1-benzofuran-2-yl)-N-propylpentane-2-amine ((-)BPAP) , was investigated for its effects on age-related cognitive decline in rats, although in that specific study, it did not improve cognitive performance, potentially due to a "ceiling effect" in the highly experienced animal subjects. nih.gov The neuroprotective effects of other novel pyrrolidine-2-one derivatives have also been demonstrated in scopolamine-induced cognitive impairment models in mice, where they improved learning and memory parameters in tests like the Morris water maze. nih.gov

Table 3: Efficacy of ABT-239 in Rodent Cognitive Models
CompoundAnimal ModelBehavioral ParadigmObserved Effect
ABT-239Rat PupsFive-Trial Inhibitory AvoidanceFull Efficacy
Adult RatsSocial Recognition MemoryFull Efficacy

Anti-inflammatory Potential in Murine Asthma Models

The anti-inflammatory properties of benzofuran derivatives have been evaluated in murine models of allergic asthma. These studies often use ovalbumin to sensitize and challenge the animals, inducing an asthma-like phenotype characterized by airway hyperresponsiveness, inflammation, and mucus production. nih.govresearchgate.net

A novel benzofuran derivative, DK-1014 , has been shown to attenuate allergic airway inflammation in ovalbumin-treated BALB/c mice. nih.govresearchgate.net In these in vivo experiments, DK-1014 reduced airway hyperresponsiveness, lowered the counts of inflammatory cells (such as eosinophils) and the levels of key cytokines (IL-4, IL-5, IL-13) in the bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net It also attenuated inflammatory cell infiltration and mucus hypersecretion in lung tissue. nih.gov The proposed mechanism for these anti-inflammatory effects involves the blocking of the AP-1 and AKT/mTOR signaling pathways. nih.gov Similarly, a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines , which are structurally related to the pyrrolidine derivatives, also showed interesting anti-inflammatory activity in a murine asthma model, reducing eosinophil counts in the BALF. nih.gov

Table 4: Effects of Benzofuran Derivative DK-1014 in a Murine Asthma Model
Parameter MeasuredEffect of DK-1014 Treatment
Airway HyperresponsivenessReduced
Inflammatory Cell Counts in BALFReduced
Cytokine Levels (IL-4, 5, 13) in BALFReduced
Inflammatory Cell Infiltration in LungAttenuated
Mucus Hypersecretion in LungAttenuated

Computational Chemistry and Molecular Modeling Studies of 2 1 Benzofuran 2 Yl Methyl Pyrrolidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a ligand like 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine, this method is instrumental in predicting its interaction with a biological target, such as a protein receptor or enzyme.

Docking simulations would begin by placing this compound into the binding site of a target protein. The analysis of the resulting poses reveals crucial interactions. The benzofuran (B130515) ring, being aromatic and hydrophobic, is likely to engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the binding pocket. nih.gov The pyrrolidine (B122466) ring's nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, forming key connections with polar residues such as serine, threonine, or the backbone carbonyls/amides of the protein. mdpi.comnih.gov

For instance, in studies of similar benzofuran-based compounds targeting enzymes, interactions often involve hydrogen bonds that anchor the ligand, while hydrophobic interactions with a cavity provide stability. nih.govresearchgate.net A hypothetical docking study against a kinase, for example, might reveal interactions as detailed in the table below.

Table 1: Hypothetical Key Interacting Residues for this compound in a Kinase Binding Pocket

Interacting ResidueInteraction TypeMoiety Involved
Phenylalanine (Phe)π-π StackingBenzofuran Ring
Leucine (Leu)HydrophobicBenzofuran Ring
Valine (Val)HydrophobicPyrrolidine Ring
Aspartic Acid (Asp)Hydrogen Bond (Donor)Pyrrolidine N-H
Lysine (Lys)Hydrogen Bond (Acceptor)Pyrrolidine Nitrogen

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding. These scores help rank different orientations (poses) of the ligand within the binding site. Studies on benzofuran-triazole hybrids have reported docking scores ranging from -7.9 to -10.2 kcal/mol against targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, benzofuran spiro-pyrrolidine derivatives have shown docking scores between -4.4 and -8.8 kcal/mol against various protein targets. mdpi.com Based on these precedents, the predicted binding affinity for this compound would be evaluated to determine its potential as an inhibitor or ligand for a given target. The most favorable orientation would be the one that maximizes stabilizing interactions and achieves the lowest energy score.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be performed to create an equation that links molecular descriptors to activity. A 2D-QSAR study on benzofuran-based vasodilators, for example, successfully developed a statistically significant model (N = 24, R² = 0.816) that could predict the vasodilation activity of new analogs. nih.gov Such a model would enable the in silico design of more potent derivatives by modifying the core structure to optimize the descriptor values that are positively correlated with activity.

The predictive power of a QSAR model depends on the chosen molecular descriptors and rigorous statistical validation. Descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.govnih.gov

For a molecule like this compound, relevant descriptors might include:

Topological Polar Surface Area (TPSA): Quantifying the polar surface area, which influences membrane permeability.

Molecular Weight (MW): A fundamental steric descriptor.

Number of Hydrogen Bond Donors/Acceptors: Key for specific interactions.

Statistical validation is crucial. Key metrics include the coefficient of determination (R²), which measures the model's fit to the training data, and the leave-one-out cross-validation coefficient (Q² or R²cv), which assesses its predictive ability. nih.govtandfonline.com An acceptable QSAR model typically has an R² > 0.6 and a Q² > 0.5. nih.gov

Table 2: Representative Statistical Parameters for a QSAR Model

ParameterDescriptionTypical Value
NNumber of compounds in the dataset20-50
Coefficient of determination> 0.8
Cross-validation coefficient> 0.7
F-valueFisher test value (statistical significance)High value
Standard deviation of the regressionLow value
Note: Values are illustrative based on published QSAR studies on related heterocyclic compounds. nih.govtandfonline.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. This model can then be used as a 3D query to screen large compound databases for novel, structurally diverse molecules with the potential for similar activity. nih.govrsc.orgmdpi.com

A pharmacophore model for a target interacting with this compound would likely consist of features such as a hydrophobic/aromatic center (from the benzofuran ring), a hydrogen bond acceptor (the pyrrolidine nitrogen), and a hydrogen bond donor (the pyrrolidine N-H). tandfonline.com

Once a validated pharmacophore model is built, it can be used for virtual screening. mdpi.comyoutube.com This process involves computationally filtering databases containing millions of compounds (e.g., ZINC, ChemDiv) to find molecules that match the 3D pharmacophore query. frontiersin.org The resulting "hit" compounds are then typically subjected to further analysis, such as molecular docking, to refine the list of potential candidates for synthesis and biological testing. This approach has been successfully used to identify novel inhibitors for various targets using pyrrolidine or benzofuran scaffolds. nih.govtandfonline.com

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. Such calculations would provide fundamental insights into the behavior of this compound.

Conformational Analysis and Energy Landscapes

A conformational analysis would be the first step in a computational study to identify the most stable three-dimensional arrangements (conformers) of the molecule. By systematically rotating the rotatable bonds—specifically the C-C bond connecting the pyrrolidine ring to the methylene (B1212753) bridge and the C-C bond linking the methylene bridge to the benzofuran moiety—a potential energy surface can be mapped. This process identifies local and global energy minima, corresponding to stable and the most stable conformers, respectively. The relative energies of these conformers, calculated using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)), would determine their population distribution at a given temperature according to the Boltzmann distribution.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity

A Molecular Electrostatic Potential (MEP) analysis would map the electrostatic potential onto the electron density surface of the molecule. This visualization is crucial for predicting reactivity. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atom of the benzofuran ring and the nitrogen atom of the pyrrolidine ring, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity. For this molecule, the analysis would identify the spatial distribution of these orbitals, indicating which parts of the molecule are most involved in electronic transitions and chemical reactions.

Parameter Description Predicted Location on this compound
HOMO Highest Occupied Molecular Orbital; region of electron donation.Likely distributed over the electron-rich benzofuran ring system.
LUMO Lowest Unoccupied Molecular Orbital; region of electron acceptance.Expected to be located over the benzofuran and pyrrolidine moieties.
Energy Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity.A specific value would require actual calculation.

This table represents a hypothetical prediction in the absence of published data.

Prediction of Spectroscopic Properties (e.g., UV-Vis)

Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra, such as UV-Vis spectra. By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λmax). These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule. The calculations would likely predict π → π* and n → π* transitions associated with the benzofuran chromophore.

Transition Type Description Predicted Wavelength Region
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.Typically in the UV region for aromatic systems.
n → πExcitation of an electron from a non-bonding orbital (e.g., on O or N) to a π antibonding orbital.Generally at longer wavelengths than π → π* transitions.

This table represents a hypothetical prediction in the absence of published data.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations would provide insights into the dynamic behavior and stability of this compound over time. By simulating the motion of atoms and molecules under a given force field, MD can explore the conformational landscape, study the stability of different conformers in various environments (e.g., in a solvent like water), and analyze intermolecular interactions. Key analyses would include Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDF) to understand the solvation structure around the molecule.

Future Research Directions and Applications in Pre Clinical Discovery

Exploration of Novel Synthetic Pathways for Scalability and Efficiency

Key areas of exploration may include:

One-pot synthesis: Combining multiple reaction steps into a single procedure to reduce time, resources, and waste.

Catalytic methods: Employing novel catalysts to improve reaction efficiency and stereoselectivity. For instance, the use of transition metal catalysis could facilitate the construction of the core structure with high precision. mdpi.com

Flow chemistry: Utilizing continuous flow reactors to enable better control over reaction parameters, leading to higher yields and purity, and facilitating easier scale-up.

Green chemistry approaches: Incorporating environmentally friendly solvents and reagents to minimize the environmental impact of the synthesis.

These advancements are crucial for producing a diverse library of analogs for extensive biological screening and subsequent pre-clinical and clinical development.

Design and Evaluation of Multi-Target Ligands

The complex nature of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological targets. nih.govnih.gov The development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously is a promising therapeutic strategy. nih.govnih.gov The 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine scaffold is well-suited for the design of such ligands due to the versatile nature of its constituent parts.

Future research in this area will likely involve:

Computational modeling and docking studies: To predict the binding affinities of novel derivatives with various biological targets. This in silico approach can significantly reduce the time and cost associated with drug discovery. nih.govnih.gov

Structure-Activity Relationship (SAR) studies: To systematically modify the structure of the lead compound and evaluate the impact on its activity against different targets.

Fragment-based drug design: Combining fragments known to bind to different targets to create a single, multi-target molecule.

An example of a related compound, 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile, has shown potent and selective H3 receptor antagonism, highlighting the potential of this class of compounds in targeting specific receptors. researchgate.netnih.gov

Advanced In Vitro and In Vivo Model Development for Biological Validation

To accurately assess the therapeutic potential of this compound derivatives, the development and use of sophisticated pre-clinical models are essential. These models should closely mimic human disease states to provide reliable data on efficacy and mechanism of action.

Future directions in this area include:

High-throughput screening (HTS): To rapidly screen large libraries of compounds against various cell lines and biological targets.

3D cell culture models (organoids and spheroids): To better replicate the in vivo environment and provide more accurate predictions of drug efficacy.

Patient-derived xenograft (PDX) models: For cancer research, these models involve implanting tumor tissue from a patient into an immunodeficient mouse, providing a more personalized and predictive model for testing anti-cancer agents.

Transgenic animal models: To study the effects of compounds on specific genetic mutations or disease pathways.

Recent studies on benzofuran (B130515) spiro-pyrrolidine derivatives have demonstrated their anti-tumor activity against human and mouse cancer cell lines, underscoring the importance of robust in vitro and in vivo testing. mdpi.comnih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

In the context of this compound, AI and ML can be applied to:

Predictive modeling: Developing algorithms to predict the biological activity, pharmacokinetic properties, and toxicity of novel derivatives.

De novo drug design: Generating novel molecular structures with desired properties from scratch.

Synthetic route prediction: Identifying the most efficient and cost-effective synthetic pathways for new compounds.

The integration of AI and ML will undoubtedly accelerate the discovery and development of new drugs based on this promising scaffold.

Investigation of Prodrug Strategies for Improved Pharmacological Profile (pre-clinical)

Prodrugs are inactive or less active molecules that are converted into the active drug in vivo. This approach can be used to overcome various challenges in drug development, such as poor solubility, low bioavailability, and off-target toxicity. nih.govacs.org

For this compound, prodrug strategies could be explored to:

Enhance water solubility: By attaching a hydrophilic promoiety, the aqueous solubility of the compound can be increased, which is often a prerequisite for parenteral administration.

Improve oral bioavailability: A lipophilic promoiety can be used to enhance absorption from the gastrointestinal tract.

Target specific tissues or organs: By designing a prodrug that is activated by an enzyme that is predominantly expressed in the target tissue, the drug can be selectively delivered, thereby reducing systemic side effects.

The versatility of the pyrrolidine (B122466) ring makes it amenable to various chemical modifications for the development of effective prodrugs. researchgate.netnih.gov

Elucidation of Broader Biological System Interactions (beyond primary targets)

While initial research may focus on a specific primary target, it is crucial to understand the broader biological interactions of a new chemical entity. This includes identifying potential off-target effects, which could lead to adverse events, as well as uncovering new therapeutic opportunities.

Future pre-clinical studies should include:

Comprehensive safety pharmacology studies: To evaluate the effects of the compound on major organ systems, such as the cardiovascular, respiratory, and central nervous systems.

"Omics" technologies (genomics, proteomics, metabolomics): To obtain a global view of the cellular and systemic changes induced by the compound.

Phenotypic screening: To identify unexpected therapeutic effects in various disease models.

A thorough understanding of the broader biological impact of this compound and its derivatives will be critical for their successful translation into the clinic. Benzofuran derivatives are known to interact with various proteins and nucleic acids, suggesting a wide range of potential biological activities. encyclopedia.pubnih.gov

Q & A

Q. Table 1: Common Synthetic Solvents and Their Impact on Yield

SolventBoiling Point (°C)Dielectric ConstantYield (%)Reference
DMF15336.793
n-Butanol11717.885
Ethyl Acetate776.078*
*Post-extraction recovery yield.

Q. Table 2: Stability Under Accelerated Conditions

ConditionTime (Days)Purity (%)Degradation ProductsReference
40°C, 75% RH3089Oxidized benzofuran
UV Light Exposure772Ring-opened byproducts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.